molecular formula C20H30N2O3S B4758408 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine

1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine

Cat. No. B4758408
M. Wt: 378.5 g/mol
InChI Key: WURSLYXBUNJUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine, also known as SNC-80, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the late 1990s and has gained attention due to its potential therapeutic effects.

Mechanism of Action

1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine acts as a selective agonist for the delta opioid receptor, which is primarily located in the peripheral nervous system. Activation of this receptor by 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine results in the inhibition of neurotransmitter release, leading to analgesic effects. 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has also been shown to modulate the reward pathway, which may be relevant to its potential use in addiction treatment.
Biochemical and Physiological Effects
1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to produce analgesic effects in animal models of pain, including thermal and mechanical stimuli. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have a low potential for abuse and dependence, which may make it a promising candidate for addiction treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine in lab experiments is its high affinity for the delta opioid receptor, which allows for selective targeting of this receptor. However, one limitation is that 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has a relatively short half-life, which may make it difficult to maintain consistent effects over time.

Future Directions

Future research on 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine could focus on its potential use in the treatment of specific types of pain, such as neuropathic pain. It could also explore its potential use in combination with other drugs for addiction treatment. Additionally, research could investigate the underlying mechanisms of 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine's effects on the reward pathway and its potential use in the treatment of psychiatric disorders. Further studies could also focus on developing new analogs of 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine with improved pharmacological properties.
Conclusion
In conclusion, 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is a synthetic compound with potential therapeutic effects in the treatment of pain, addiction, and psychiatric disorders. Its high affinity for the delta opioid receptor and low potential for abuse and dependence make it a promising candidate for further research. Future studies could explore its potential use in specific types of pain, combination therapy for addiction treatment, and the development of new analogs with improved pharmacological properties.

Scientific Research Applications

1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic effects, particularly in the treatment of pain and addiction. It has been shown to have a high affinity for the delta opioid receptor, which is involved in pain modulation and reward pathways. 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

[1-(3-phenylpropylsulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c23-20(21-13-5-2-6-14-21)19-11-15-22(16-12-19)26(24,25)17-7-10-18-8-3-1-4-9-18/h1,3-4,8-9,19H,2,5-7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURSLYXBUNJUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(3-Phenylpropyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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